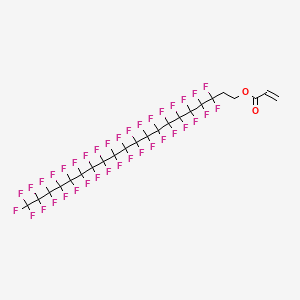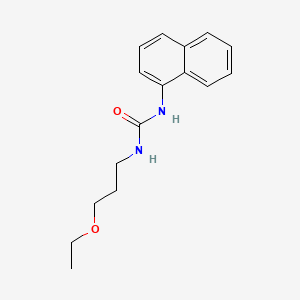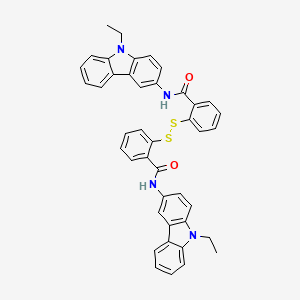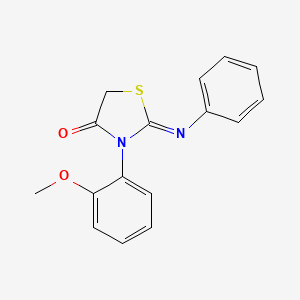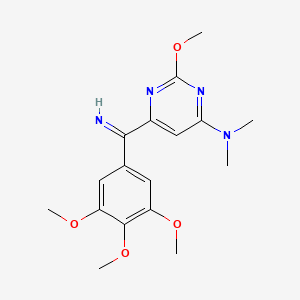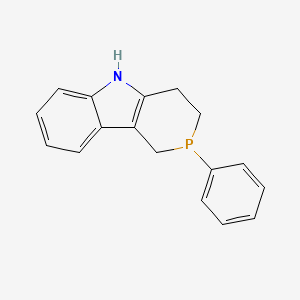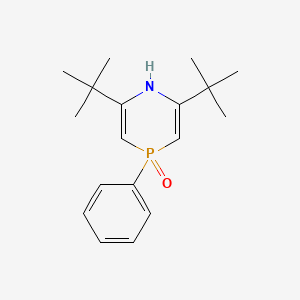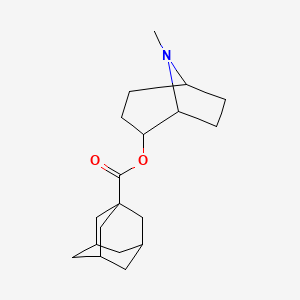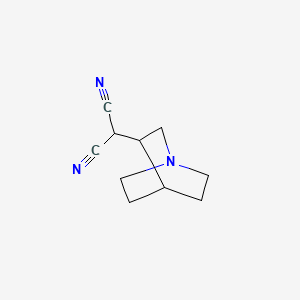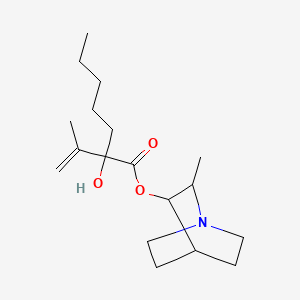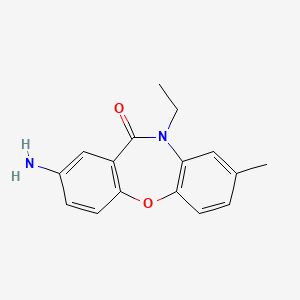
2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of dibenzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of an amine with a ketone, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-10-ethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Amino-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Amino-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
Uniqueness
What sets 2-Amino-10-ethyl-8-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both ethyl and methyl groups may enhance its solubility and interaction with other molecules.
Properties
CAS No. |
23474-58-0 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
8-amino-5-ethyl-3-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-18-13-8-10(2)4-6-15(13)20-14-7-5-11(17)9-12(14)16(18)19/h4-9H,3,17H2,1-2H3 |
InChI Key |
ZZUMQCQQGMHBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)OC3=C(C1=O)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
